N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide
Description
N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a hydroxybutyl group and a methoxyethoxy group
Properties
IUPAC Name |
N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-12(16)10-15-14(17)11-5-4-6-13(9-11)19-8-7-18-2/h4-6,9,12,16H,3,7-8,10H2,1-2H3,(H,15,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDXNKTMSBPQQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=CC=C1)OCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)C1=CC(=CC=C1)OCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(2-methoxyethoxy)benzoic acid and (2R)-2-hydroxybutylamine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 3-(2-methoxyethoxy)benzoic acid and the amine group of (2R)-2-hydroxybutylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxybutyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines to form new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2R)-2-hydroxybutyl]-3-(2-methoxyethoxy)benzamide can be compared with other similar compounds, such as:
N-[(2R)-2-hydroxybutyl]-3-(2-ethoxyethoxy)benzamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may affect its chemical properties and reactivity.
N-[(2R)-2-hydroxybutyl]-3-(2-methoxypropoxy)benzamide: This compound has a methoxypropoxy group instead of a methoxyethoxy group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
